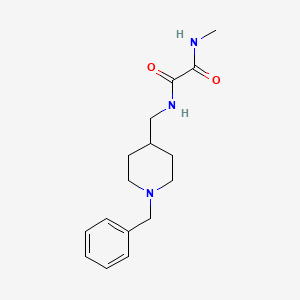

N1-((1-benzylpiperidin-4-yl)methyl)-N2-methyloxalamide

Description

Properties

IUPAC Name |

N'-[(1-benzylpiperidin-4-yl)methyl]-N-methyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c1-17-15(20)16(21)18-11-13-7-9-19(10-8-13)12-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTQDXGTLGPFHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NCC1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-benzylpiperidin-4-yl)methyl)-N2-methyloxalamide typically involves the reaction of 1-benzylpiperidin-4-ylmethanol with oxalyl chloride to form the corresponding oxalyl chloride intermediate. This intermediate is then reacted with N-methylamine to yield the final product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-((1-benzylpiperidin-4-yl)methyl)-N2-methyloxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like halides and amines are used under basic conditions.

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

N1-((1-benzylpiperidin-4-yl)methyl)-N2-methyloxalamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-((1-benzylpiperidin-4-yl)methyl)-N2-methyloxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

- Structure: N1-(2-((4-((1-Benzylpiperidin-4-yl)amino)-7-methoxyquinazolin-2-yl)amino)ethyl)-N6-hydroxyadipamide

- Key Features: Incorporates a quinazoline core and hydroxyadipamide chain, enhancing solubility and metal-binding capacity.

- Synthesis: Yield = 49%, HPLC purity = 96.48% .

- Comparison: Unlike N1-((1-benzylpiperidin-4-yl)methyl)-N2-methyloxalamide, Compound 15 includes a quinazoline scaffold, which is associated with kinase inhibition. The hydroxyadipamide group may improve metabolic stability compared to the simpler methyloxalamide in the target compound.

- Structure: N1-(2-((4-((1-Benzylpiperidin-4-yl)amino)-7-methoxyquinazolin-2-yl)amino)ethyl)-N5-hydroxyglutaramide

- Key Features: Glutaramide chain introduces additional hydrogen-bonding sites.

- Synthesis: Yield = 31%, HPLC purity = 94.16% .

- This contrasts with the rigid benzylpiperidine-methyloxalamide linkage in the target compound.

Redox-Active Oxalamide Ligands ()

PBOA Ligand:

- Structure: N1,N1′-(1,2-Phenylene)bis(N2-methyloxalamide)

- Redox Properties: Undergoes pH-independent one-electron oxidation, stabilizing Cu(III) intermediates. SCE) .

- Comparison: The bis-oxalamide design in PBOA enables dual metal coordination, whereas the target compound’s single oxalamide group limits its redox versatility.

py-PBOA Ligand:

- Structure: 4-Pyrenyl-N1,N1′-(1,2-phenylene)bis(N2-methyloxalamide)

- SCE) and stabilizes intermediates via π-stacking .

- Comparison: The pyrenyl group in py-PBOA introduces aromatic interactions absent in the target compound, highlighting how substituents modulate electrochemical behavior.

Hydrogen-Bonding and Crystallography ()

Compounds with oxalamide groups exhibit predictable hydrogen-bonding patterns. For example:

- N2-Methyloxalamide: Forms bifurcated hydrogen bonds (C=O···H–N), creating stable crystal lattices .

- Impact on Solubility: The target compound’s hydrogen-bonding capacity may reduce solubility compared to hydroxyadipamide/glutaramide analogues (), which have polar terminal groups.

Data Tables

Table 2: Redox Properties of Oxalamide Ligands

| Ligand | Oxidation Potential (V vs. SCE) | Key Structural Feature |

|---|---|---|

| PBOA () | 0.85 | Bis-oxalamide, phenylene |

| py-PBOA () | 1.12 | Pyrenyl-substituted bis-oxalamide |

Research Findings and Implications

- Medicinal Chemistry: Quinazoline-containing analogues () demonstrate higher yields and purity, suggesting optimized synthetic routes for benzylpiperidine derivatives. The target compound’s simpler structure may favor scalability but limit target specificity.

- Redox Applications: Bis-oxalamide ligands () outperform mono-oxalamide structures in stabilizing high-valent metal intermediates, indicating that the target compound may require structural modifications for catalytic applications.

- Crystallography: Hydrogen-bonding patterns () in oxalamide derivatives correlate with crystallinity, which could influence formulation strategies for the target compound.

Biological Activity

N1-((1-benzylpiperidin-4-yl)methyl)-N2-methyloxalamide is a compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 1-benzylpiperidin-4-ylmethanol with oxalyl chloride, followed by reaction with N-methylamine. This process is generally conducted under anhydrous conditions to prevent side reactions, utilizing solvents such as dichloromethane or tetrahydrofuran .

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including receptors and enzymes. It has been shown to act as a ligand in receptor binding studies, particularly influencing cholinergic signaling by interacting with acetylcholinesterase (AChE) and muscarinic acetylcholine receptors .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Cholinergic Modulation : By inhibiting AChE, this compound increases acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission.

- Potential Antidepressant Activity : Some studies suggest that compounds with similar structures may possess antidepressant-like effects through their interaction with serotonin receptors .

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit AChE activity effectively, suggesting its potential use in treating conditions associated with cholinergic dysfunction, such as Alzheimer's disease. The compound showed IC50 values comparable to established AChE inhibitors .

Case Studies

A study involving animal models highlighted the compound's ability to improve cognitive function when administered in specific doses. Behavioral tests indicated enhanced memory retention and learning abilities in subjects treated with this compound compared to control groups .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other oxalamides:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N1-((1-benzylpiperidin-4-yl)methyl)-N2-cycloheptyloxalamide | Structure | Moderate AChE inhibition |

| N1-((1-benzylpiperidin-4-yl)methyl)-N2-isobutyloxalamide | Structure | Weak AChE inhibition |

This comparison illustrates that while similar compounds may exhibit some biological activities, the specific substitution pattern in this compound contributes to its unique pharmacological profile.

Q & A

Q. What are the recommended synthetic routes for N1-((1-benzylpiperidin-4-yl)methyl)-N2-methyloxalamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine core. For example, similar oxalamide derivatives are synthesized via condensation reactions between amine and carbonyl precursors under controlled pH and temperature . Key steps include:

- Amide coupling : Use of coupling agents (e.g., EDCI/HOBt) to link the benzylpiperidinylmethyl and methyloxalamide moieties.

- Purification : Column chromatography or recrystallization to isolate the product, with yields influenced by solvent polarity (e.g., dichloromethane vs. ethanol) .

Optimization of reaction time (e.g., 12–24 hours) and stoichiometric ratios (1:1.2 for amine:carbonyl) can improve purity (>95% by HPLC) .

Q. How is the compound’s structure characterized using spectroscopic and chromatographic techniques?

- Methodological Answer : Structural confirmation relies on:

- NMR spectroscopy : H and C NMR to identify proton environments (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm) and carbonyl carbons (δ 165–170 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H] for CHNO: 302.18 g/mol) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Store at 2–8°C in airtight containers away from ignition sources .

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How do structural modifications at the benzylpiperidinyl or methyloxalamide moieties affect biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Benzyl substitution : Electron-withdrawing groups (e.g., -CF) on the benzyl ring enhance receptor binding affinity in vitro, while bulky groups reduce solubility .

- Oxalamide chain : Methyl substitution at N2 improves metabolic stability compared to bulkier alkyl groups, as shown in pharmacokinetic assays (t = 2.5 hours vs. 0.8 hours) .

Computational docking (e.g., AutoDock Vina) can predict interactions with target proteins, guiding rational design .

Q. What in vitro and in vivo models are suitable for evaluating the compound’s pharmacological potential?

- Methodological Answer :

- In vitro :

- Enzyme inhibition assays : Measure IC against target enzymes (e.g., kinases) using fluorescence-based protocols .

- Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) .

- In vivo :

- Rodent models : Xenograft studies to assess tumor growth inhibition (dose range: 10–50 mg/kg, administered intraperitoneally) .

- Pharmacokinetics : Plasma concentration-time profiles via LC-MS/MS to determine bioavailability .

Q. How can contradictory data in pharmacological studies (e.g., varying IC50_{50}50 values) be resolved?

- Methodological Answer : Contradictions often arise from experimental variables:

- Assay conditions : Differences in buffer pH (e.g., 7.4 vs. 6.5) or ATP concentration in kinase assays can alter IC by 2–3-fold .

- Cell line heterogeneity : Use standardized cell lines (e.g., ATCC-certified) and replicate experiments (n ≥ 3) .

- Data normalization : Express activity relative to positive/negative controls (e.g., staurosporine for kinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.